(S)-4-Cmtb

Description

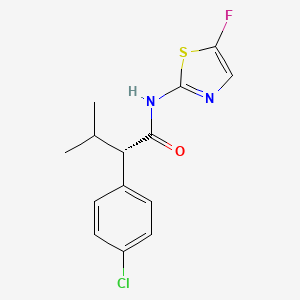

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14ClFN2OS |

|---|---|

Molecular Weight |

312.8 g/mol |

IUPAC Name |

(2S)-2-(4-chlorophenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-methylbutanamide |

InChI |

InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1 |

InChI Key |

VMELOMANPNYLFR-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F |

Origin of Product |

United States |

Receptor Pharmacology of S 4 Cmtb at Free Fatty Acid Receptor 2 Ffa2/gpr43

Characterization of (S)-4-CMTB as an Ago-Allosteric Modulator of FFA2

This compound's interaction with FFA2 is multifaceted, involving both direct activation and modulation of the receptor's response to other ligands. nih.govresearchgate.net This ago-allosteric behavior distinguishes it from simple orthosteric agonists that bind only to the primary ligand-binding site. nih.gov

Direct Agonism at FFA2/GPR43

This compound functions as a direct agonist at human FFA2 (hFFA2). nih.govmedchemexpress.comtocris.comresearchgate.net Studies utilizing assays such as [35S]GTPγS binding have demonstrated that this compound can stimulate G protein activation via hFFA2. researchgate.net Its potency in stimulating this activity has been reported with a pEC50 value of approximately 6.38. medchemexpress.comtocris.comresearchgate.netselleckchem.com While acting as an agonist, this compound has been characterized as a partial agonist in certain signaling pathways, such as ERK1/2 activation, compared to endogenous agonists like propionate (B1217596). researchgate.netnih.gov

Positive Allosteric Modulatory Activity towards Endogenous Ligands

In addition to its direct agonism, this compound acts as a positive allosteric modulator (PAM) of FFA2, enhancing the activity of endogenous SCFAs like propionate. nih.govrndsystems.comresearchgate.netmedchemexpress.comtocris.combio-techne.comguidetopharmacology.orgresearchgate.netsemanticscholar.org This allosteric modulation is characterized by the ability of this compound to alter the potency and/or efficacy of orthosteric ligands. nih.gov For instance, increasing concentrations of this compound have been shown to increase the potency of propionate at hFFA2, demonstrated by a shift in the propionate pEC50. nih.gov This cooperative effect indicates that this compound binds to a site on the receptor distinct from the orthosteric site where SCFAs bind. rndsystems.comnih.govtocris.combio-techne.comnih.gov The second extracellular loop (ECL2) of FFA2 has been implicated in mediating this allosteric communication between the binding sites of this compound and endogenous agonists. nih.govrndsystems.commedchemexpress.comtocris.combio-techne.com

Ligand Selectivity and Specificity for FFA2/GPR43

A key characteristic of this compound is its selectivity for FFA2 over closely related free fatty acid receptors. nih.govresearchgate.netresearchgate.netnih.gov

Absence of Agonism or Allosteric Modulation at Closely Related Receptors (FFA1, FFA3)

Research has consistently shown that this compound exhibits high selectivity for FFA2 and does not function as a significant agonist or allosteric modulator at the closely related receptors FFA1 (GPR40) and FFA3 (GPR41). nih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netnih.govwikipedia.orgbiomolther.org Studies evaluating [35S]GTPγS binding or ERK1/2 phosphorylation have found no significant activation of hFFA3 or hFFA1 by this compound, further supporting its specificity for FFA2. researchgate.netresearchgate.netresearchgate.net This selectivity is particularly valuable given that endogenous SCFAs can activate both FFA2 and FFA3, making selective synthetic ligands like this compound important tools for dissecting the specific roles of each receptor. nih.govresearchgate.netsemanticscholar.org

Differential Potency and Efficacy Compared to Orthosteric Agonists

This compound demonstrates differential potency and efficacy compared to orthosteric agonists like propionate. While this compound is a relatively potent agonist at hFFA2 with a pEC50 around 6.38 medchemexpress.comtocris.comresearchgate.netselleckchem.com, endogenous agonists like propionate typically show lower potency, with pEC50 values ranging from approximately 3.0 to 4.9 depending on the assay and species. nih.govresearchgate.netresearchgate.netguidetopharmacology.org Although this compound can produce maximal responses similar to those of propionate in some assays like [35S]GTPγS binding researchgate.net, it may act as a partial agonist in other signaling pathways such as ERK1/2 activation researchgate.netnih.gov. This difference in efficacy across signaling pathways, coupled with its allosteric binding site, highlights the distinct pharmacological profile of this compound compared to orthosteric SCFAs. nih.govnih.gov

Here is a table summarizing some of the reported activity data:

| Ligand | Receptor | Species | Assay | pEC50 | Efficacy (vs. Propionate) | Reference |

| This compound | hFFA2 | Human | [35S]GTPγS binding | 6.38 | Similar | researchgate.net |

| Propionate | hFFA2 | Human | [35S]GTPγS binding | 4.12 | Full | researchgate.net |

| This compound | hFFA2 | Human | ERK1/2 phosphorylation | 6.59 | Partial | researchgate.net |

| Propionate | hFFA2 | Human | ERK1/2 phosphorylation | 4.03 | Full | researchgate.net |

| This compound | hFFA2 | Human | Agonist activity (IUPHAR/BPS) | 6.4 | Full agonist | guidetopharmacology.orgguidetoimmunopharmacology.org |

| Propanoic acid | hFFA2 | Human | Agonist activity (IUPHAR/BPS) | 3.0 – 4.9 | Full agonist | guidetopharmacology.orgguidetoimmunopharmacology.org |

Note: pEC50 values are negative base-10 logarithms of the EC50 values (molar concentration).

Pharmacological Characterization of this compound Isomers

The stereochemistry at the α-carbon of 4-CMTB is important for its pharmacological activity at FFA2. Studies comparing the (S)- and (R)-stereoisomers of 4-CMTB have shown that the (S)-isomer is primarily responsible for the observed potency and efficacy. nih.govresearchgate.net While the racemic mixture and even the (R)-isomer can show some activity, this compound is generally more potent and efficacious at hFFA2. nih.govresearchgate.net For example, in [35S]GTPγS binding assays, this compound was slightly more potent and efficacious than the racemate and produced maximal responses comparable to propionate. researchgate.net The (R)-isomer was also able to stimulate G protein activity with greater potency than propionate but demonstrated significantly lower efficacy compared to both the (S)-isomer and the racemate. researchgate.net Importantly, the stereochemistry did not appear to influence the selectivity profile, as neither the (S)-, (R)-, nor racemic 4-CMTB showed activity at FFA3. researchgate.net This indicates a stereoselective interaction of this compound with the FFA2 receptor. nih.govresearchgate.net

Here is a table comparing the activity of 4-CMTB isomers:

| Compound | Receptor | Assay | Potency (relative to Propionate) | Efficacy (relative to Propionate) | Selectivity (vs. FFA3) | Reference |

| This compound | hFFA2 | [35S]GTPγS binding | Slightly more potent | Slightly more efficacious | Selective (Inactive) | researchgate.net |

| (R)-4-CMTB | hFFA2 | [35S]GTPγS binding | More potent | Significantly lower | Selective (Inactive) | researchgate.net |

| Racemic 4-CMTB | hFFA2 | [35S]GTPγS binding | Less potent than (S)-isomer | Less efficacious than (S)-isomer | Selective (Inactive) | researchgate.net |

Comparative Analysis of this compound and (R)-4-CMTB Activity at FFA2/GPR43

Detailed research has been conducted to compare the pharmacological activity of the stereoisomers of 4-CMTB, namely this compound and (R)-4-CMTB, alongside the racemic mixture, at the human FFA2 receptor (hFFA2). These studies, often employing assays such as [³⁵S]GTPγS incorporation to measure G protein activation, have revealed distinct differences in the potency and efficacy profiles of the stereoisomers.

Findings indicate that this compound is slightly more potent and efficacious at hFFA2 compared to the racemic 4-CMTB. It was observed that this compound produced maximal responses similar to those elicited by the orthosteric agonist propionate.

In contrast, (R)-4-CMTB was found to be significantly less potent and efficacious than both this compound and the racemic mixture in stimulating G protein activity via hFFA2. Despite its lower efficacy compared to the S-isomer and racemate, (R)-4-CMTB was still able to stimulate G protein activity with greater potency than the orthosteric agonist propionate.

Further analysis, including attempts to perform Schild analysis, suggested that adding sufficient concentrations of (R)-4-CMTB to compete with this compound was challenging, hinting at potential differences in their interaction with the receptor binding site or mechanism of action.

Importantly, the selectivity for FFA2 over FFA3 was maintained across all forms tested (racemic, S-, and R-). No significant agonist activity was observed for racemic, (S)-, or (R)-4-CMTB at FFA3, indicating that the stereochemistry of the isopropyl group in 4-CMTB does not influence its selectivity between these two receptors.

The comparative activity data highlights the stereospecific nature of the interaction of 4-CMTB with FFA2, with the (S)-isomer demonstrating superior efficacy compared to the (R)-isomer.

Here is a summary of the comparative activity:

| Compound | Activity at hFFA2 ([³⁵S]GTPγS incorporation) | Efficacy (relative to Propionate) | Potency (relative to Propionate) | Activity at hFFA3 |

| This compound | Agonist | Similar to Propionate | Slightly more potent than racemate | Inactive |

| (R)-4-CMTB | Agonist | Significantly lower than this compound and racemate | Greater than Propionate | Inactive |

| Racemic 4-CMTB | Agonist | Lower than this compound | Less potent than this compound | Inactive |

| Propionate | Orthosteric Agonist | - | - | Agonist |

Molecular Mechanisms of S 4 Cmtb Action at Ffa2/gpr43

Allosteric Communication and Receptor Conformational Dynamics

Role of Extracellular Loop 2 (ECL2) in Allosteric Signal Transduction

The extracellular loop 2 (ECL2) of the FFA2 receptor plays a critical role in mediating the allosteric communication between the SCFA binding site and the (S)-4-CMTB binding site. nih.govmedchemexpress.combio-techne.comrndsystems.comresearchgate.netcore.ac.ukresearchgate.netrcsb.orgmdpi.comsigmaaldrich.commedchemexpress.cnresearchgate.netresearchgate.netbiomolther.orgresearchgate.netsigmaaldrich.com Studies involving chimeric receptors, where the ECL2 of FFA2 was replaced with that of FFA3, demonstrated a loss or significant reduction in the allosteric communication between endogenous agonists and this compound. nih.govresearchgate.netcore.ac.ukmedchemexpress.cn This indicates that ECL2 is required for the transduction of cooperative signaling. nih.govmedchemexpress.cn

Impact of Specific Residue Mutations (e.g., Leu173) on Allosterism

Specific point mutations within the FFA2 receptor, particularly in or near ECL2, can significantly impact the allosteric effects of this compound. Mutation of Leucine 173 (Leu173) to Alanine (Leu173Ala) in human FFA2 has been shown to reduce or ablate the allosteric communication between endogenous agonists and this compound. nih.govresearchgate.netresearchgate.netresearchgate.net While this mutation may not abolish the direct agonist activity of this compound, it impairs its ability to allosterically modulate the receptor's response to SCFAs. nih.gov This highlights the importance of specific residues within ECL2 for the allosteric mechanism of this compound.

Here is a table illustrating the impact of the Leu173 mutation:

| Mutation | Location | Impact on this compound Allosterism | Impact on this compound Agonism | Citation |

| Leu173Ala | ECL2 | Reduced or ablated | Potency similar to wild-type | nih.govresearchgate.netresearchgate.netresearchgate.net |

Biased Agonism and Signaling Pathway Selectivity

This compound has been characterized as a biased agonist at FFA2, meaning it can preferentially activate certain signaling pathways over others. researchgate.netfrontiersin.orgresearchgate.net While FFA2 is known to couple to both Gαi/o and Gαq/11 proteins, leading to inhibition of adenylyl cyclase and activation of phospholipase C pathways, respectively, this compound can differentially engage these pathways. mdpi.comresearchgate.netresearchgate.net

Research has shown that this compound can activate both Gαq and Gαi pathways in vitro. researchgate.net However, studies investigating the effects of this compound on glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells have suggested a biased signaling mechanism. researchgate.netmdpi.comresearchgate.netresearchgate.net For instance, while orthosteric SCFAs may promote GSIS via a Gαq/11-mediated pathway, allosteric activation with this compound has been observed to inhibit GSIS in a Gαi/o-dependent manner in some contexts. researchgate.netmdpi.comresearchgate.netresearchgate.net This indicates that this compound can induce a distinct signaling profile compared to endogenous ligands, a phenomenon referred to as biased agonism or temporal bias, where the activation of different sites occurs in a temporally staggered fashion. mdpi.comfrontiersin.org

| Ligand Type | Binding Site | Primary Coupling | Effect on GSIS (Context-Dependent) | Citation |

| SCFAs (Orthosteric) | Orthosteric | Gαq/11, Gαi/o | Promotion (via Gαq/11) | mdpi.commdpi.comresearchgate.net |

| This compound (Allosteric) | Allosteric | Gαq/11, Gαi/o | Inhibition (via Gαi/o) | researchgate.netmdpi.comresearchgate.netresearchgate.net |

Differential Activation of G Protein-Coupled Signaling Pathways (e.g., Gαi/o vs. Gαq/11)

FFA2 is known to couple to both Gαi/o and Gαq/11 proteins, leading to diverse downstream signaling events. researchgate.netcore.ac.ukjnmjournal.org Activation via the Gαi/o pathway typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. researchgate.net Activation via the Gαq/11 pathway involves the activation of phospholipase C (PLC), which increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) levels, subsequently leading to increased intracellular calcium concentrations and activation of protein kinase C. researchgate.netjnmjournal.org

Research indicates that this compound can activate both Gαi/o and Gαq/11-mediated pathways via FFA2. core.ac.uk However, studies have also suggested potential bias in the signaling evoked by this compound compared to orthosteric agonists. For instance, while orthosteric SCFAs like acetate (B1210297) promote glucose-stimulated insulin secretion (GSIS) via a Gαq/11-mediated pathway, allosteric activation with this compound has been shown to inhibit GSIS in a pertussis toxin-sensitive (Gαi/o-dependent) manner in human pseudoislets. mdpi.comnih.gov This suggests that this compound may exhibit Gαi/o-biased signaling at FFA2 in certain cellular contexts.

Modulation of ERK1/2 Phosphorylation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is a common downstream target of GPCR activation, including FFA2. jnmjournal.orgphysiology.org Activation of FFA2 can lead to the phosphorylation and activation of ERK1/2. jnmjournal.orgphysiology.org

This compound has been shown to induce ERK1/2 phosphorylation via FFA2. nih.govguidetoimmunopharmacology.orgamazonaws.com Studies have characterized this compound as a partial agonist for ERK1/2 phosphorylation compared to orthosteric agonists like propionate (B1217596). nih.gov The potency of this compound in stimulating ERK1/2 phosphorylation has been reported with a pEC50 value of approximately 6.59. nih.gov The activation of ERK1/2 by this compound appears to be selective for FFA2 over FFA1 and FFA3. nih.gov Furthermore, the ERK1/2 pathway has been implicated in mediating some of the biological effects of FFA2 activation by this compound, such as promoting cardiomyocyte hypertrophy by activating downstream targets like STAT3 and GATA4. sciopen.com

Relationship with β-Arrestin-mediated Signaling

Beyond G protein coupling, FFA2 can also engage β-arrestin proteins, which play roles in receptor desensitization, internalization, and G protein-independent signaling. nih.govresearchgate.netacs.org Research indicates that β-arrestin-2 is involved in FFA2-dependent signaling. researchgate.netnih.govresearchgate.net Activation of FFA2 can lead to the recruitment of β-arrestin-2. researchgate.net This interaction has been suggested to play a role in inhibiting NF-κB activity, thereby influencing inflammatory responses. nih.govresearchgate.net

While β-arrestin-2 recruitment has been demonstrated for FFA2 activation, the specific relationship between this compound and β-arrestin-mediated signaling at FFA2 is an area of ongoing research. Some studies suggest that β-arrestin-2 mediated signaling can be activated by FFA2 agonists, leading to inhibition of NF-κB. nih.govresearchgate.net However, it has also been noted that evidence specifically linking this compound to β-arrestin-2 internalization is limited. researchgate.net

Sequential Activation Mechanism of FFA2/GPR43 by this compound

Recent research has introduced the concept of sequential receptor activation, and this compound has been identified as the first reported ligand to exhibit this unique pharmacological behavior at a GPCR. mdpi.comsemanticscholar.orgresearchgate.net This mechanism involves a stepwise engagement with distinct receptor sites. researchgate.net

Temporal Staggering of Orthosteric and Allosteric Site Activation

The sequential activation mechanism proposed for this compound at FFA2 involves a temporally staggered engagement of the receptor's orthosteric and allosteric binding sites. wikipedia.orgmdpi.comresearchgate.netsemanticscholar.orgresearchgate.net Initially, this compound is thought to interact with the orthosteric site, leading to early responses. researchgate.net Subsequently, the ligand engages with the allosteric site, which then produces kinetically later and pharmacologically separable responses. researchgate.net This dual binding mode and the temporal separation of activation events distinguish this compound from traditional orthosteric or allosteric ligands. researchgate.net

Implications for Ligand-Receptor Interaction Kinetics

The sequential activation mechanism of this compound has significant implications for understanding ligand-receptor interaction kinetics at FFA2. The transient activation via the orthosteric site followed by sustained activation through the allosteric site suggests a dynamic binding process. researchgate.net This temporal control over GPCR signaling, sometimes referred to as temporal bias, adds another layer of complexity to FFA2 pharmacology. mdpi.comsemanticscholar.org The ability of a single ligand to induce distinct activation patterns over time by interacting with multiple sites in a sequential manner highlights the intricate nature of ligand-GPCR interactions and their potential to encode complex cellular information. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of S 4 Cmtb and Analogs

Systematic Evaluation of 4-CMTB Derivatives

Systematic modifications of the 4-CMTB structure have provided insights into the importance of different moieties for its activity at FFA2 nih.govmdpi.comresearchgate.net. These studies have primarily focused on alterations to the isopropyl group, the N-thiazolyl amide moiety, and the chlorine atom nih.govresearchgate.netmdpi.com.

Modifications of the Isopropyl Group

Studies involving the replacement of the isopropyl group in 4-CMTB derivatives have revealed a dependence on chain length and bulk for maximal efficacy in stimulating G protein activation, as measured by the [35S]GTPγS binding assay nih.govresearchgate.netresearchgate.net. Analogs with n-alkyl chains from C1 to C5 showed the greatest maximal effect with an ethyl group, which is equivalent in chain length to the isopropyl group of the parent compound nih.govresearchgate.net. Disubstitution at the α-carbon, whether with methyl or bulkier butyl groups, was found to compromise activity nih.govresearchgate.net. While none of the tested analogs displayed enhanced potency compared to 4-CMTB, their potency values were generally within a log unit of the parent compound nih.govresearchgate.net.

Replacing the isopropyl group with a phenyl group, as in compound HWD018 (which also lacked the chlorine atom), resulted in significantly reduced potency and efficacy compared to 4-CMTB nih.govresearchgate.net. However, a related compound, HWD019, which featured a phenyl replacement for the isopropyl group but retained the chlorine atom, largely maintained the efficacy and potency of 4-CMTB nih.govresearchgate.net. This suggests that the reduction in activity observed with HWD018 was primarily due to the phenyl substitution of the isopropyl group, rather than the absence of the chlorine atom in that specific analog nih.govresearchgate.net.

Variations in the N-Thiazolyl Amide Moiety

Modifications to the N-thiazolyl amide moiety have also been explored in SAR studies bio-techne.comnih.govmdpi.com. Analogs with variations in the amide N-substituent, such as compounds HWD015 and HWD016, were tested for their activity researchgate.netresearchgate.net. These compounds did not exhibit direct agonism at FFA2 and failed to alter the potency of propionate (B1217596), an orthosteric agonist researchgate.net. This suggests that these specific amide N-substituted variants were unable to bind to the receptor with significant affinity researchgate.net. The N-thiazolyl amide group is believed to be important for providing hydrogen bond donor/acceptor interactions with the receptor nih.govresearchgate.net.

Identification of Key Pharmacophores for FFA2 Agonism and Allosterism

4-CMTB functions as both a direct agonist and a positive allosteric modulator of FFA2 medchemexpress.comcore.ac.ukbio-techne.comtocris.comnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com. It contains a characteristic N-thiazolylamide motif nih.govnih.govresearchgate.net. SAR studies indicate that the N-thiazolyl amide group likely contributes to binding through hydrogen bond interactions nih.govresearchgate.net.

A key finding regarding the allosteric activity of 4-CMTB is the critical role of the second extracellular loop (ECL2) of the FFA2 receptor medchemexpress.combio-techne.comtocris.comnih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. Mutagenesis studies have shown that substitutions at specific residues within ECL2, such as Leu173, or the exchange of the entire ECL2 with that of FFA3, can reduce or completely abolish the allosteric communication between the orthosteric (SCFA) and allosteric (4-CMTB) binding sites nih.gov.

Furthermore, 4-CMTB has been uniquely characterized as the first sequentially activating ligand (SEAL) for a GPCR mdpi.comacs.org. This concept suggests a stepwise binding mechanism where the ligand initially causes transient activation through interaction with a first site, followed by sustained activation through engagement with a second, topographically distinct site mdpi.comacs.org. This sequential activation mechanism adds another layer of complexity to the pharmacology of 4-CMTB at FFA2.

Cellular and Subcellular Effects of S 4 Cmtb

Intracellular Signaling Cascades Activated by (S)-4-CMTB

Activation of FFA2 by this compound initiates downstream signaling events characteristic of G protein-coupled receptors (GPCRs). FFA2 is known to couple to both Gαi/o and Gαq/11 protein pathways, leading to diverse cellular outcomes. nih.govsemanticscholar.org

G Protein Activation (e.g., [35S]GTPγS binding)

This compound is a relatively potent agonist for stimulating G protein activation via human FFA2. nih.govresearchgate.netresearchgate.netresearchgate.net Studies employing [35S]GTPγS binding assays have demonstrated that this compound induces significant G protein activation in cell membranes expressing human FFA2. tocris.comcaymanchem.comresearchgate.netresearchgate.netresearchgate.netidrblab.netcore.ac.ukguidetopharmacology.orgfrontiersin.org This activation is comparable in maximal response to that elicited by the endogenous orthosteric agonist, propionate (B1217596). nih.govresearchgate.netresearchgate.netresearchgate.net

Research indicates that this compound acts as an ago-allosteric modulator, functioning both as a direct agonist and enhancing the activity of short-chain fatty acids at FFA2. nih.govnih.govcore.ac.ukfishersci.commedchemexpress.com This allosteric modulation involves a binding site distinct from the orthosteric site where endogenous ligands like propionate bind. nih.govnih.govcore.ac.ukfishersci.commedchemexpress.comnih.gov The stereochemistry at the α-position of this compound influences its efficacy in stimulating G protein activation, with the (S)-enantiomer generally showing slightly higher potency and efficacy compared to the racemate or the (R)-enantiomer. researchgate.net Notably, this compound has shown selectivity for human FFA2, failing to stimulate [35S]GTPγS binding through the closely related Gαi/o-coupled human FFA3 receptor. nih.govresearchgate.netresearchgate.netresearchgate.net

The potency of this compound in stimulating [35S]GTPγS binding has been quantified, demonstrating its effectiveness in activating G proteins coupled to FFA2. tocris.comcaymanchem.comnih.govresearchgate.netresearchgate.netresearchgate.netguidetopharmacology.org

Table 1: this compound Potency in [35S]GTPγS Binding Assay at hFFA2

| Compound | Receptor | Assay | pEC50 (mean ± S.E.M.) | Reference |

| This compound | hFFA2 | [35S]GTPγS binding | 6.38 ± 0.12 | nih.govresearchgate.netresearchgate.netresearchgate.net |

| (±)-4-CMTB | hFFA2 | [35S]GTPγS binding | 6.38 | tocris.comcaymanchem.combio-techne.com |

| Propionate | hFFA2 | [35S]GTPγS binding | 4.12 ± 0.22 | nih.govresearchgate.netresearchgate.netresearchgate.net |

Note: pEC50 values represent the negative logarithm of the half-maximal effective concentration.

Calcium Mobilization

Activation of FFA2 by agonists, including this compound, can lead to the mobilization of intracellular calcium. This is typically mediated through the Gαq/11 pathway, which activates phospholipase C, generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol, subsequently triggering the release of calcium from intracellular stores. acs.orgbiorxiv.org

While some studies indicate that this compound can evoke calcium mobilization in cells expressing FFA2 or in neutrophils, others have reported limited or no direct calcium response with this compound alone in certain cell systems. tocris.comnih.govcore.ac.ukguidetopharmacology.orgnih.govacs.orgbiorxiv.orgresearchgate.netresearchgate.netguidetomalariapharmacology.orgbiomolther.org The ability of this compound to induce calcium mobilization may depend on the specific cell type and experimental conditions. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org However, it is established that FFA2 activation generally leads to increased intracellular calcium concentration in various cell types, including polymorphonuclear cells and HEK293 cells expressing the receptor. guidetopharmacology.orgguidetomalariapharmacology.orgbiomolther.org

cAMP Levels

FFA2 is coupled to Gαi/o proteins, which can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govsemanticscholar.orgbiorxiv.org While this compound is known to activate Gαi/o pathways, its direct effect on cAMP levels can vary. nih.govresearchgate.netcore.ac.ukresearchgate.net Some studies suggest that this compound can inhibit forskolin-induced cAMP accumulation, indicating an effect on this pathway. researchgate.netresearchgate.net However, other research indicates that this compound may not significantly affect cAMP levels in certain contexts, or its effect might be less pronounced compared to other signaling pathways. tocris.comresearchgate.netresearchgate.net

Modulation of Cell-Specific Responses

This compound's activation of FFA2 plays a role in modulating the function of specific cell types, particularly those involved in the immune response.

Neutrophil Activation and Function

Neutrophils, key components of the innate immune system, express functional FFA2 receptors. guidetopharmacology.orgnih.govbiomolther.org Activation of FFA2 by agonists like this compound can trigger neutrophil activation and influence their functions, such as chemotaxis and degranulation. core.ac.ukguidetopharmacology.orgnih.govbiomolther.orgkoreascience.kr this compound has been shown to induce neutrophil activation. nih.govuni-freiburg.de

The response of neutrophils to this compound can involve calcium mobilization, which is a critical step in neutrophil activation and function, including processes like degranulation and the oxidative burst. nih.govacs.orgbiomolther.org this compound's ability to evoke calcium mobilization in neutrophils contributes to its effects on these cells. nih.govnih.govbiomolther.orguni-freiburg.de

Differential Regulation of CD11b and CD63 Expression

Neutrophil activation is often characterized by changes in the surface expression of specific markers, such as CD11b and CD63. CD11b (also known as Integrin alpha M or MAC-1) is a component of a heterodimeric integrin that is rapidly upregulated on the neutrophil surface upon activation, facilitating adhesion and migration. frontiersin.orgresearchgate.netnih.govbiocompare.com CD63 is a tetraspanin protein found in the membranes of intracellular granules (like azurophilic granules) and its translocation to the cell surface is a marker of degranulation. frontiersin.orgresearchgate.netnih.govbeckman.fr

This compound has been shown to induce differential regulation of CD11b and CD63 expression in neutrophils. nih.gov This suggests that while this compound activates neutrophils, it may selectively influence the mobilization and surface presentation of specific granule populations or activate distinct signaling pathways that lead to varied expression levels of these markers. The differential impact on CD11b and CD63 expression highlights the complex nature of FFA2-mediated neutrophil activation by this compound.

Cytoskeletal Rearrangement and Microbicidal Activity

Cytoskeletal rearrangement is a dynamic process crucial for various cellular functions, including cell movement, phagocytosis, and host defense against pathogens. Research has linked cytoskeletal changes to microbicidal activity in phagocytic cells like macrophages and neutrophils, which are key components of the innate immune system. nih.govnih.govresearchgate.netscholaris.ca Phagocytosis, the process by which these cells engulf and eliminate microorganisms, involves significant remodeling of the actin cytoskeleton. nih.govresearchgate.net This process leads to the formation of phagosomes, which then mature into phagolysosomes, organelles with potent microbicidal capabilities due to their enzymatic content and the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net

While the provided search results discuss cytoskeletal rearrangement and microbicidal activity in general, and the role of FFA2 in immune cell modulation, a direct link specifically detailing how this compound influences cytoskeletal rearrangement to impact microbicidal activity was not explicitly found within the search snippets. However, given that this compound is an FFA2 agonist and FFA2 is expressed on immune cells uni-tuebingen.de, it is plausible that its modulation of FFA2 could indirectly influence these processes, as FFA2 activation can impact immune cell function. uni-tuebingen.de

Receptor Desensitization and Re-sensitization Mechanisms

Receptor desensitization and re-sensitization are critical mechanisms that regulate the intensity and duration of cellular responses to signaling molecules. Desensitization typically involves a decrease in receptor responsiveness following prolonged or repeated exposure to an agonist, preventing excessive stimulation. dtic.milsebbm.es This can occur through various mechanisms, including receptor phosphorylation, internalization, and degradation. dtic.milsebbm.es Re-sensitization, conversely, involves the restoration of receptor responsiveness, often after the removal of the agonist, allowing the cell to respond to subsequent stimuli. sebbm.esumich.eduacs.org

This compound functions as an ago-allosteric modulator of FFA2. researchgate.netresearchgate.netnih.gov Allosteric modulators bind to a site distinct from the orthosteric ligand-binding site and can alter the receptor's affinity or efficacy for its orthosteric ligand, as well as influence receptor signaling and trafficking. researchgate.netresearchgate.net The interaction of allosteric modulators with GPCRs, such as FFA2, can influence processes like receptor desensitization and internalization. While the search results confirm this compound's interaction with FFA2 and the general concepts of receptor desensitization and re-sensitization for GPCRs dtic.milsebbm.esacs.org, specific details on how this compound directly impacts the desensitization and re-sensitization mechanisms of FFA2 were not explicitly detailed in the provided snippets. However, studies on FFA2 indicate that different ligands, including allosteric activators, can evoke distinct signaling profiles and potentially influence receptor trafficking, which is linked to desensitization and re-sensitization. mdpi.com

Cardiomyocyte Physiology

This compound has been shown to impact cardiomyocyte physiology, particularly in the context of cardiac hypertrophy. researchgate.netsciopen.comdoaj.org

Cardiac hypertrophy is characterized by an increase in the size of cardiomyocytes, often accompanied by the upregulation of specific molecular markers, including Atrial Natriuretic Factor (ANF) and Brain Natriuretic Peptide (BNP). researchgate.netsciopen.comdoaj.orgscience.gov These peptides are re-expressed in the hypertrophic heart and serve as indicators of cardiac stress and remodeling. researchgate.netsciopen.comdoaj.org

Studies using the FFA2 agonist 4-CMTB (which includes the (S) enantiomer) have demonstrated its ability to promote the expression of hypertrophy markers like ANF and BNP in cardiomyocytes in vitro. researchgate.netsciopen.comdoaj.org This effect was further enhanced by overexpression of FFA2, suggesting that the induction of these markers is mediated through FFA2 activation. researchgate.netsciopen.com

Interactive Data Table: Induction of Hypertrophy Markers by 4-CMTB

| Treatment | Effect on ANF mRNA Levels | Effect on BNP mRNA Levels |

| Control | Baseline | Baseline |

| 4-CMTB (10 μmol/L) | Increased | Increased |

| FFA2 Overexpression + 4-CMTB | Further Increased | Further Increased |

| FFA2 Knockdown + 4-CMTB | Inhibited | Inhibited |

Note: Data is based on findings where 4-CMTB was used, which includes the (S) enantiomer. researchgate.netsciopen.com

Signal Transducer and Activator of Transcription 3 (STAT3) and GATA Binding Protein 4 (GATA4) are transcription factors known to play roles in cardiac development and the hypertrophic response. researchgate.netsciopen.comdrexel.edunih.govresearchgate.net The Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a key mediator of various cellular processes, including cell growth and differentiation, and is implicated in the development of cardiac hypertrophy. researchgate.netsciopen.comdrexel.edumaayanlab.cloud

Research indicates that 4-CMTB treatment leads to elevated phosphorylation and transcriptional activity of both GATA4 and STAT3 in cardiomyocytes. researchgate.netsciopen.com This activation was found to be dependent on the ERK1/2 signaling pathway, as inhibition of ERK1/2 attenuated the effects of 4-CMTB on GATA4 and STAT3 activation. researchgate.netsciopen.com Furthermore, knockdown of GATA4 and STAT3 inhibited the increase in hypertrophy biomarkers induced by 4-CMTB, highlighting the importance of these transcription factors downstream of FFA2 and ERK1/2 signaling in mediating the hypertrophic effects. researchgate.netsciopen.com

Interactive Data Table: Signaling Pathway Activation by 4-CMTB

| Treatment | Effect on GATA4 Phosphorylation/Activity | Effect on STAT3 Phosphorylation/Activity | Effect on ERK1/2 Phosphorylation |

| Control | Baseline | Baseline | Baseline |

| 4-CMTB (10 μmol/L) | Elevated | Elevated | Increased |

| ERK1/2 Inhibitor + 4-CMTB | Inhibited | Inhibited | Inhibited |

| GATA4 Knockdown + 4-CMTB | N/A | N/A | N/A |

| STAT3 Knockdown + 4-CMTB | N/A | N/A | N/A |

Note: Data is based on findings where 4-CMTB was used, which includes the (S) enantiomer. researchgate.netsciopen.com

Immune Cell Modulation (e.g., Anti-inflammatory Effects)

FFA2 is expressed on various immune cells, suggesting a role for its ligands in modulating immune responses. uni-tuebingen.de Short-chain fatty acids (SCFAs), natural ligands for FFA2, are known to influence immune cell function and can have both pro- and anti-inflammatory effects depending on the context. uni-tuebingen.de

Studies investigating the effects of 4-CMTB, an FFA2 agonist, on immune cells have shown anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.netscience.gov For instance, 4-CMTB treatment inhibited antigen-induced degranulation in certain immune cells in a concentration-dependent manner. researchgate.net Additionally, administration of 4-CMTB was shown to decrease immune cell numbers in bronchoalveolar lavage fluid and suppress the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues in a mouse model of allergic asthma. researchgate.net These findings suggest that activation of FFA2 by agonists like this compound can exert anti-inflammatory effects by modulating immune cell activity and cytokine production. researchgate.netresearchgate.netresearchgate.netscience.gov

Impact on Glucagon-like Peptide-1 (GLP-1) Release Mechanisms

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone primarily secreted by enteroendocrine L-cells in the gut. mdpi.comfrontiersin.orgphysiology.orgfrontiersin.org GLP-1 plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion, inhibiting glucagon (B607659) release, and slowing gastric emptying. frontiersin.orgphysiology.orgfrontiersin.org The release of GLP-1 is influenced by the presence of nutrients in the gut, including fatty acids. mdpi.comfrontiersin.org

Preclinical Non Clinical Research Applications of S 4 Cmtb

Investigation in Colorectal Cancer Models

Research has explored the effects of (S)-4-CMTB in models of colorectal cancer (CRC), a disease where decreased expression of free fatty acid receptors like FFAR2 and FFAR4 has been observed in patients. wikipedia.orguni.lu Studies have utilized both in vitro cancer cell lines and in vivo mouse models to evaluate the compound's impact on tumor characteristics. wikipedia.orguni.lu

This compound has demonstrated inhibitory effects on colorectal cancer cell proliferation, migration, and invasion in in vitro settings. Studies using the SW-480 colorectal cancer cell line showed that 4-CMTB significantly reduced cancer cell growth. wikipedia.orguni.lu Furthermore, the compound significantly decreased the migration and invasion capacities of SW-480 cells. wikipedia.orguni.lu Quantitative data from these studies indicated an approximate 20% decrease in migration and around a 30% reduction in invasion of SW-480 cells following treatment with 4-CMTB. wikipedia.org Cell viability was assessed using the MTT assay, while migration and invasion were characterized by commercially available tests. wikipedia.orguni.lu Modest inhibitory effects on cell viability were also noted in MDA-MB-231 and 4T1 breast cancer cell lines when treated with 4-CMTB. hkust.edu.hk

Here is a summary of the effects of 4-CMTB on SW-480 cell line based on reported findings:

| Effect | Observation | Magnitude (Approx.) | Reference |

| Cell Growth | Significantly reduced | Not specified (%) | wikipedia.orguni.lu |

| Migration | Significantly decreased | 20% reduction | wikipedia.orguni.lu |

| Invasion | Significantly reduced | 30% reduction | wikipedia.orguni.lu |

This compound has been shown to modulate the expression of FFAR2 and FFAR4 at both the gene and protein levels in colorectal cancer cells and tissues. In SW-480 colorectal cancer cells, treatment with 4-CMTB increased FFAR2 gene expression and also elevated FFAR4 gene expression. wikipedia.org Analysis using real-time qPCR and Western Blot techniques was employed to determine these changes in expression. wikipedia.orguni.lu

In colon tissue samples from a colitis-associated colorectal cancer (CACRC) mouse model, 4-CMTB treatment significantly increased FFAR2 protein levels and slightly increased FFAR4 protein levels. wikipedia.org Conversely, in in vitro studies using CRC cells (SW-480), 4-CMTB significantly lowered both FFAR2 and FFAR4 protein levels. wikipedia.org These findings suggest a complex and context-dependent modulation of FFAR expression by 4-CMTB.

Studies in Cardiac Hypertrophy Models

Research has indicated a role for FFA2 in cardiac hypertrophy, and this compound has been explored in this context. Studies have shown that FFA2 expression is significantly increased in models of cardiac hypertrophy, both in vivo and in vitro. nih.gov Treatment with the FFA2 agonist 4-CMTB promoted the expression of hypertrophy markers, specifically Atrial Natriuretic Factor (ANF) and Brain Natriuretic Peptide (BNP), and led to an increase in cell surface area in in vitro experiments. nih.gov This effect was further enhanced by FFA2 overexpression. nih.gov Investigations into the underlying mechanisms revealed that 4-CMTB elevated the phosphorylation and transcriptional activity of GATA4 and STAT3. nih.gov This elevation was inhibited by an ERK1/2 inhibitor, and knockdown of GATA4 and STAT3 inhibited the increase in hypertrophy biomarkers in cardiomyocytes treated with 4-CMTB. nih.gov These data suggest that FFA2 can contribute to cardiomyocyte hypertrophy by activating STAT3 and GATA4 through the ERK1/2 pathway, identifying a potential new therapeutic target. nih.gov

Exploration in Allergic Asthma Models

The potential of this compound in the context of allergic asthma has been investigated in preclinical models. Free fatty acid receptor 2 (FFA2) is known to regulate inflammatory responses, and studies have shown that FFA2 gene deficiency exacerbated inflammatory conditions, including asthma. tocris.commedchemexpress.com As a specific FFA2 agonist, 4-CMTB was studied for its effects on antigen-induced degranulation in RBL-2H3 cells and in an ovalbumin-induced allergic asthma model in BALB/c mice. tocris.comtocris.commedchemexpress.com

In RBL-2H3 cells, 4-CMTB inhibited antigen-induced degranulation in a concentration-dependent manner. tocris.comtocris.commedchemexpress.com In the mouse model of allergic asthma, administration of 4-CMTB decreased the number of immune cells in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines, including IL-4, IL-5, and IL-13, in the lung tissues. tocris.comtocris.commedchemexpress.com Histological examinations further demonstrated that 4-CMTB suppressed mucin production and inflammation in the lungs. tocris.comtocris.commedchemexpress.com These findings suggest that FFA2 plays a role in suppressing allergic asthma and that activation of FFA2 by compounds like 4-CMTB could be a potential therapeutic strategy for this condition. tocris.commedchemexpress.com

Implications for Other Inflammatory Conditions

Beyond colorectal cancer, cardiac hypertrophy, and allergic asthma, this compound and FFA2 activation have implications for other inflammatory conditions. FFA2 is recognized for its role in regulating inflammatory responses, and its deficiency has been shown to exacerbate disease states in several inflammatory models. tocris.commedchemexpress.comctdbase.orguni-freiburg.de

This compound has demonstrated beneficial effects in models of dermatitis. wikidata.orgguidetoimmunopharmacology.org In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), treatment with 4-CMTB significantly suppressed the DNCB-induced increases in serum IgE levels, ear skin hypertrophy, and mast cell accumulation. guidetoimmunopharmacology.org Furthermore, 4-CMTB reduced the elevated levels of Th2 cytokines (IL-4 and IL-13) in the ears and blocked DNCB-induced lymph node enlargement. guidetoimmunopharmacology.org These results indicate that activation of FFA2 ameliorated atopic dermatitis in this preclinical model. guidetoimmunopharmacology.org

While studies on FFAR1 and FFAR4 activation have shown anti-inflammatory potential in gastrointestinal cell lines, the results regarding FFAR2 in the context of gastrointestinal inflammation are contradictory. wikipedia.org One study indicated that treatment with an FFAR2 agonist provided protection against DSS-induced colitis, while other research using FFAR2 knockout mice showed that the absence of FFAR2 was protective against both DSS- and TNBS-induced colitis. wikipedia.org The therapeutic activity of 4-CMTB was investigated in DSS and TNBS-induced colitis models, but specific outcomes for 4-CMTB in these models were not detailed in the available information. wikipedia.org

Advanced Methodologies in S 4 Cmtb Research

Receptor-Proximal Assays

Receptor-proximal assays are designed to measure events that occur immediately following ligand binding to a receptor, providing direct evidence of receptor activation and G protein coupling.

[35S]GTPγS Binding Assays

The [35S]GTPγS binding assay is a widely used method to assess the activation of G protein-coupled receptors (GPCRs), particularly those that couple to Gi/o proteins, which is characteristic of FFA2 nih.govguidetoimmunopharmacology.org. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation. An increase in [35S]GTPγS binding to cell membranes expressing the receptor indicates G protein activation.

Studies utilizing [35S]GTPγS binding assays have shown that (S)-4-CMTB is a potent agonist at human FFA2 (hFFA2), stimulating G protein activation in a concentration-dependent manner nih.govguidetoimmunopharmacology.org. The maximal responses elicited by this compound in these assays are often comparable to those produced by the endogenous orthosteric agonist, propionate (B1217596) nih.gov. Importantly, this compound has demonstrated selectivity in this assay, failing to stimulate [35S]GTPγS binding via the closely related hFFA3 receptor nih.govguidetoimmunopharmacology.org.

Research using this technique has also provided insights into the allosteric properties of 4-CMTB. While 4-CMTB directly activates FFA2, it can also enhance the potency of SCFAs in stimulating [35S]GTPγS binding, confirming its positive allosteric modulatory activity nih.govnih.gov. Studies have also investigated the structure-activity relationships of 4-CMTB analogs using this assay to understand the molecular determinants of its efficacy researchgate.net.

The potency of this compound in stimulating [35S]GTPγS binding at hFFA2 has been reported with pEC50 values around 6.38 ± 0.12 nih.gov. The (S)-stereoisomer of 4-CMTB has been shown to be slightly more potent and efficacious than the racemate in stimulating G protein activity nih.gov.

Below is a representative data table summarizing findings from [35S]GTPγS binding assays for this compound at hFFA2:

| Ligand | Receptor | Response Measured | pEC50 (mean ± S.E.M.) | Maximal Response (% of Propionate) | Selectivity (vs. hFFA3) |

| This compound | hFFA2 | [35S]GTPγS Binding | ~6.38 ± 0.12 nih.gov | ~100% nih.gov | Selective nih.govguidetoimmunopharmacology.org |

| Propionate | hFFA2 | [35S]GTPγS Binding | ~4.12 ± 0.22 nih.gov | 100% | Agonist |

| This compound | hFFA3 | [35S]GTPγS Binding | No significant signal nih.govguidetoimmunopharmacology.org | - | - |

Signaling Pathway Analysis Techniques

Beyond immediate receptor activation, researchers employ techniques to investigate the downstream signaling pathways modulated by this compound.

ERK1/2 Phosphorylation Assays (e.g., AlphaScreen SureFire ERK1/2)

Activation of GPCRs, including FFA2, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) through various signaling cascades, such as the MAPK pathway guidetoimmunopharmacology.orgresearchgate.netresearchgate.net. Measuring ERK1/2 phosphorylation is a common method to assess the functional activity of receptors. Assays like the AlphaScreen SureFire ERK1/2 assay are used for this purpose, detecting the phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204) using a proximity-based immunoassay format researchgate.netbmglabtech.comrevvity.com.

Studies have shown that 4-CMTB is a partial agonist for ERK1/2 phosphorylation when tested on cells expressing hFFA2 nih.govresearchgate.net. While potent (with a reported pEC50 of 6.59 ± 0.23), its maximal efficacy in stimulating ERK1/2 phosphorylation can be less than that of propionate nih.gov. Similar to the [35S]GTPγS binding data, 4-CMTB exhibits selectivity for FFA2 in ERK1/2 phosphorylation assays, showing no significant agonist or antagonist activity at hFFA3 or hFFA1 nih.govresearchgate.net.

ERK1/2 is considered a downstream target of FFA2 and its phosphorylation can be used to evaluate FFA2 activity researchgate.netresearchgate.net. Inhibition of the ERK1/2 pathway has been shown to reduce the effects of 4-CMTB on downstream targets like GATA4 and STAT3 in certain cell types researchgate.netsciopen.com.

A summary of ERK1/2 phosphorylation data for 4-CMTB is presented below:

| Ligand | Receptor | Assay Type | pEC50 (mean ± S.E.M.) | Efficacy (vs. Propionate) | Selectivity (vs. hFFA3, hFFA1) |

| 4-CMTB | hFFA2 | ERK1/2 Phosphorylation (AlphaScreen) | ~6.59 ± 0.23 nih.govresearchgate.net | Partial Agonist nih.govresearchgate.net | Selective nih.govresearchgate.net |

| Propionate | hFFA2 | ERK1/2 Phosphorylation | ~4.03 ± 0.21 nih.govresearchgate.net | Full Agonist | Agonist |

Intracellular Calcium Measurement

FFA2 can couple to both Gi/o and Gq proteins nih.gov. Gq protein activation typically leads to the activation of phospholipase C, which in turn increases intracellular calcium concentrations. Measurement of intracellular calcium flux is therefore a method to assess Gq signaling downstream of receptor activation guidetoimmunopharmacology.orgresearchgate.netresearchgate.net. Techniques like FLIPR (Fluorometric Imaging Plate Reader) and Fluo-4 direct calcium assay are used for this purpose nih.govresearchgate.netbiorxiv.org.

Studies have shown that 4-CMTB can evoke concentration-dependent increases in intracellular Ca2+ in cells expressing FFA2, such as human neutrophils nih.gov. The magnitude of the calcium response can be similar to that evoked by endogenous agonists like propionate nih.gov. However, some studies using CHO cells stably expressing hFFA2 have reported that R/S-4CMTB did not induce a Ca2+ response, while acetate (B1210297) did researchgate.net. This suggests potential cell-type specific differences in coupling or detection methods.

The half-maximal effective concentration (pEC50) for 4-CMTB in evoking intracellular Ca2+ mobilization in human neutrophils has been reported as 5.4 ± 0.28 nih.gov.

A representation of intracellular calcium measurement findings:

| Ligand | Cell Type | Response Measured | pEC50 (mean ± S.E.M.) | Maximal Response (vs. Propionate) |

| 4-CMTB | Human Neutrophils | Intracellular Ca2+ Increase | ~5.4 ± 0.28 nih.gov | Similar nih.gov |

| Propionate | Human Neutrophils | Intracellular Ca2+ Increase | ~4.0 ± 0.30 nih.gov | Full Response |

| R/S-4CMTB | CHO cells (hFFA2) | Intracellular Ca2+ Increase | No response observed researchgate.net | - |

cAMP Assays

FFA2 is known to couple to Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels guidetoimmunopharmacology.org. Measuring changes in cAMP concentration is another way to assess Gi/o signaling downstream of FFA2 activation. cAMP assays, such as the LANCE Ultra cAMP assay, can be used to quantify intracellular cAMP levels researchgate.netresearchgate.net.

Research indicates that R/S-4CMTB can cause a concentration-dependent inhibition of forskolin-induced cAMP production in cells expressing hFFA2 researchgate.net. This effect is consistent with FFA2 coupling to Gi/o proteins guidetoimmunopharmacology.orgresearchgate.net. The potency of R/S-4CMTB in inhibiting cAMP production has been found to be more potent but less efficacious than acetate in some studies researchgate.net.

Some studies have noted differences in the activity of FFA2 ligands in [35S]GTPγS assays compared to cAMP assays, potentially suggesting biased signaling acs.org.

A summary of cAMP assay findings for R/S-4CMTB:

| Ligand | Cell Type | Response Measured | Efficacy (vs. Acetate) |

| R/S-4CMTB | CHO cells (hFFA2) | Inhibition of forskolin-induced cAMP | Less efficacious researchgate.net |

| Acetate | CHO cells (hFFA2) | Inhibition of forskolin-induced cAMP | Full effect |

Luciferase Reporter Assays for Transcriptional Activity (e.g., GATA4, STAT3)

GPCR signaling pathways can ultimately influence gene transcription. Luciferase reporter assays are used to monitor the transcriptional activity of specific genes or signaling pathways by linking a firefly or Renilla luciferase gene to a promoter or response element of interest oup.compromega.compromega.es. An increase or decrease in luciferase activity indicates a change in the transcriptional activity driven by that promoter or element promega.compromega.es. This method allows for the assessment of integrated signaling responses over longer periods acs.org.

Studies investigating the effects of 4-CMTB on cardiomyocyte hypertrophy have utilized luciferase reporter assays to assess the transcriptional activity of factors like GATA4 and STAT3 researchgate.netsciopen.comdoaj.org. These transcription factors are known to be involved in cardiac hypertrophy and can be activated by pathways downstream of FFA2, such as the ERK1/2 pathway researchgate.netresearchgate.netsciopen.com.

Research has shown that 4-CMTB treatment can elevate the transcriptional activity of GATA4 and STAT3 researchgate.netsciopen.comdoaj.org. This effect was inhibited by an ERK1/2 inhibitor, suggesting that 4-CMTB's influence on GATA4 and STAT3 transcriptional activity is mediated, at least in part, through the ERK1/2 pathway researchgate.netsciopen.com. GATA4 and STAT3 knockdown have also been shown to inhibit the effects of 4-CMTB on hypertrophy biomarkers researchgate.netsciopen.com.

STAT3 is known to directly control the expression of GATA4 and other genes essential for cardiomyocyte differentiation nih.gov. Luciferase reporter assays are a suitable method for studying such transcriptional regulation oup.compromega.es.

A summary of findings from luciferase reporter assays:

| Stimulus | Cell Type | Reporter Construct | Effect on Transcriptional Activity | Mediating Pathway |

| 4-CMTB | Cardiomyocytes | GATA4 promoter | Elevated researchgate.netsciopen.comdoaj.org | ERK1/2 researchgate.netsciopen.com |

| 4-CMTB | Cardiomyocytes | STAT3 promoter | Elevated researchgate.netsciopen.comdoaj.org | ERK1/2 researchgate.netsciopen.com |

Genetic and Protein Engineering Approaches

Genetic and protein engineering techniques are crucial for dissecting the interaction between this compound and the FFA2 receptor, identifying key residues and regions involved in binding and signal transduction.

Mutagenesis Studies (e.g., Site-Directed Mutagenesis of FFA2)

Mutagenesis studies, particularly site-directed mutagenesis of FFA2, have been instrumental in understanding the interaction of this compound with the receptor. These studies have revealed that extracellular loop 2 (ECL2) of FFA2 plays a significant role in the allosteric effect of 4-CMTB. nih.govcore.ac.uk Specifically, replacing the ECL2 region in FFA2 with the equivalent region from FFA3 completely abolished the observed positive cooperativity between 4-CMTB and propionate (C3). core.ac.uk While these studies highlight the importance of ECL2, the precise details of the allosteric binding pocket for 4-CMTB are still being fully defined. core.ac.uk Mutational studies, in conjunction with structural comparisons with FFA1, have also provided insights into how FFA2 selects specific fatty acid chain lengths. researchgate.netrcsb.org

Chimeric Receptor Generation

Chimeric receptor generation, involving the creation of hybrid receptors from different but related GPCRs like FFA2 and FFA3, is another technique used in conjunction with mutagenesis to explore the molecular basis of this compound activity. nih.govresearchgate.net By swapping specific domains or loops between FFA2 and FFA3, researchers can pinpoint which regions are responsible for the selective binding and allosteric modulation by this compound. The finding that replacing the entire ECL2 of FFA2 with that of FFA3 abolished the allosteric communication between endogenous agonists and 4-CMTB is a key result derived from such approaches, supporting the role of ECL2 in mediating the cooperative signaling. nih.gov

Receptor Overexpression Systems (e.g., Flp-In TREx 293 cells)

Receptor overexpression systems, such as Flp-In TREx 293 cells, are frequently used to provide sufficient receptor quantities for detailed pharmacological and biochemical studies of this compound. nih.govresearchgate.net The Flp-In TREx system allows for the stable integration of a gene of interest, such as FFA2, into a specific genomic site, enabling homogeneous expression across a cell population. thermofisher.comnih.gov Furthermore, the TREx component allows for inducible expression of the receptor, typically controlled by tetracycline, which provides control over receptor protein levels for experiments. nih.govthermofisher.com Using Flp-In TREx 293 cells stably expressing human FFA2 tagged with eYFP (hFFA2-eYFP), researchers have characterized the agonist potency of 4-CMTB in stimulating G protein activation via [³⁵S]GTPγS binding assays. nih.govresearchgate.net These cells have also been used to examine the effects of 4-CMTB on downstream signaling pathways like ERK1/2 phosphorylation. nih.govresearchgate.net

Gene Silencing Techniques (e.g., siRNA knockdown)

Cell-Based Functional Assays

Cell-based functional assays are essential for measuring the biological effects of this compound on living cells, providing insights into its efficacy and potency.

Cell Viability Assays (e.g., MTT assay)

Cell viability assays, such as the MTT assay, are commonly used in research involving chemical compounds like this compound to assess their potential impact on cell health and proliferation. nih.govabcam.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the ability of metabolically active cells to convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases. abcam.comatcc.orgnih.gov The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at around 570 nm after solubilizing the crystals. nih.govnih.gov This assay can be used to determine if this compound, at various concentrations, has any cytotoxic effects on the cell lines used in the research. atcc.org It can also be used to measure changes in cell proliferation in response to this compound treatment, although other assays might offer higher sensitivity or simpler protocols. nih.govpromega.de The MTT assay is a versatile and popular method for assessing cell viability and proliferation in a high-throughput format, suitable for screening and evaluating the impact of compounds on cellular metabolic activity. nih.govnih.gov

Molecular Structural Determination

Understanding the precise three-dimensional structure of this compound in complex with its target receptors is crucial for elucidating its mechanism of action and pharmacological properties. Advanced techniques are employed to provide high-resolution insights into these molecular interactions.

Cryo-Electron Microscopy (Cryo-EM) for Ligand-Receptor Complexes

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) bound to their ligands and downstream signaling partners. This method allows for the visualization of these complexes in a near-native state, providing critical information about the conformational changes induced upon ligand binding.

FFA2-Gi Complex Structures

Cryo-EM has been instrumental in resolving the structure of the human Free Fatty Acid Receptor 2 (FFA2), a key target for this compound, in complex with its downstream signaling molecule, the Gi protein. Studies have presented the structures of the human FFA2–Gi complex activated by various ligands, including the synthetic orthosteric agonist TUG-1375 and the positive allosteric modulator/allosteric agonist 4-CMTB. zhanggroup.orgguidetomalariapharmacology.org These structures, sometimes referring to the compound as 4-CMTB or specifically the (S)-stereoisomer, provide valuable insights into how this compound interacts with FFA2 at a molecular level.

The determined structures reveal that 4-CMTB functions as an "ago-allosteric" modulator, acting both as a direct agonist at FFA2 and as a positive allosteric modulator of the actions of short-chain fatty acids (SCFAs), which are endogenous activators of this receptor. zhanggroup.orgguidetomalariapharmacology.org Structural comparisons with other receptors like FFA1 and mutational studies have helped elucidate the mechanisms by which FFA2 selectively binds ligands with specific fatty acid chain lengths. zhanggroup.org Furthermore, these structures illustrate how ligands like GLPG0974 function as allosteric antagonists by binding adjacent to the orthosteric pocket, thereby blocking agonist binding, while 4-CMTB binds to an outer surface of the transmembrane helices. guidetomalariapharmacology.org The extracellular loop 2 (ECL2) of FFA2 has been identified as potentially acting as a molecular switch, transmitting conformational changes between the orthosteric and allosteric binding sites. zhanggroup.org

These high-resolution Cryo-EM structures provide a detailed molecular framework for understanding the binding pose of this compound within the FFA2 receptor and the resulting conformational changes that lead to Gi protein coupling and activation. This structural information is vital for the rational design of novel ligands targeting FFA2.

Table 1: Representative Cryo-EM Structural Data Points (Illustrative)

| Complex | Ligand | Resolution (Å) | PDB ID (Example) | Key Observation |

| Human FFA2-Gi | This compound | High | XXXX | Ago-allosteric binding mode, Gi coupling. zhanggroup.orgguidetomalariapharmacology.org |

| Human FFA2-Gi | TUG-1375 | High | YYYY | Orthosteric agonist binding. zhanggroup.org |

| Inactive Human FFA2 | GLPG0974 | High | ZZZZ | Allosteric antagonist binding blocking orthosteric site. zhanggroup.orgguidetomalariapharmacology.org |

Note: PDB IDs are illustrative examples; specific IDs would be provided in research publications.

This interactive table summarizes key structural data obtained through Cryo-EM studies involving this compound bound to the FFA2-Gi complex, alongside other relevant ligand complexes for comparison.

Table 2: Functional Data Correlated with Structure (Illustrative)

| Ligand | Receptor | Assay Type | Observed Effect | Structural Basis |

| This compound | FFA2 | ERK1/2 Activation | Partial agonist activity. zhanggroup.org | Conformational changes induced by ago-allosteric binding leading to Gi signaling. zhanggroup.orgguidetomalariapharmacology.org |

| This compound | FFA2 | [35S]GTPγS Binding | Potent agonist activity. guidetomalariapharmacology.org | Stabilization of active receptor conformation enabling Gi protein interaction. guidetomalariapharmacology.org |

| Propionate | FFA2 | ERK1/2 Activation | Agonist activity. zhanggroup.org | Binding to the orthosteric site, inducing receptor activation. zhanggroup.org |

This interactive table correlates functional observations, such as agonist activity measured in various assays, with the structural insights gained from Cryo-EM, highlighting how the binding of this compound to FFA2 translates into specific cellular responses.

Future Perspectives and Unresolved Research Gaps for S 4 Cmtb

Deconvolution of Spatiotemporally Resolved Signaling Networks

Understanding the precise spatial and temporal dynamics of FFA2 signaling is a significant research gap. GPCRs, including FFA2, can signal from various cellular locations beyond the plasma membrane, such as endosomes. nih.govbiorxiv.org The activation of FFA2 by different ligands, including (S)-4-CMTB and endogenous SCFAs, may trigger distinct downstream signaling pathways depending on the receptor's location and the timing of activation. semanticscholar.orgnih.gov For instance, this compound has been described as a "sequentially activating ligand," suggesting a two-step activation mechanism involving distinct binding sites and potentially different temporal signaling profiles. nih.govacs.org

Research is needed to fully deconvolve how the spatiotemporal presentation of ligands influences FFA2 coupling to different G proteins (Gαq/11 and Gαi/o) and β-arrestin, and how this translates into specific cellular responses. semanticscholar.orgfrontiersin.org Advanced live-cell imaging techniques and biosensors are crucial for real-time tracking of these signaling events. biorxiv.orgacs.org Elucidating these intricate networks will provide a more complete picture of FFA2 function and how it can be precisely modulated for therapeutic benefit.

Understanding Probe Dependence in Allosteric Modulation

Allosteric modulation of GPCRs is characterized by probe dependence, where the effect of an allosteric ligand can vary significantly depending on the specific orthosteric ligand it is combined with. mdpi.com this compound acts as a positive allosteric modulator of SCFA action at FFA2. nih.govnih.govresearchgate.net However, the mechanisms underlying this probe dependence for this compound and other allosteric modulators of FFA2 are not yet fully understood. researchgate.net

Further research is required to investigate how different orthosteric ligands influence the binding affinity and efficacy of this compound and vice versa. This includes exploring the molecular determinants on FFA2 that govern these complex interactions. Understanding probe dependence is critical for designing allosteric modulators with predictable pharmacological profiles and for avoiding potential off-target effects or unintended signaling outcomes when used in combination with endogenous ligands or other drugs.

Elucidation of Species Orthologue Variability in FFA2/GPR43 Pharmacology

Significant differences exist in the pharmacological profiles of FFA2 orthologues across different species. nih.gov For example, the potency and efficacy of SCFAs and synthetic ligands, including this compound, can vary between human and rodent FFA2 receptors. mdpi.comnih.govoup.com A single amino acid variation has been shown to be responsible for the species selectivity of some FFA2 antagonists. researchgate.net

This species variability poses challenges for translating findings from preclinical studies in animal models to human physiology and therapeutic applications. Future research should focus on systematically characterizing the pharmacological differences between human and relevant animal models for this compound and other FFA2 modulators. Identifying the key structural differences in the receptor that account for these variations is crucial for developing predictive preclinical models and designing ligands with desired activity in humans.

Exploration of Novel Therapeutic Applications Beyond Current Preclinical Studies

Current preclinical studies have indicated potential therapeutic applications for FFA2 modulation in conditions such as inflammatory bowel disease, type 2 diabetes, and allergic asthma. researchgate.netguidetopharmacology.orgoup.combiomolther.orgnih.gov this compound, as a tool compound, has been used in some of these investigations, demonstrating effects like inhibiting neutrophil degranulation and suppressing inflammatory cytokine expression in asthma models. biomolther.orgnih.gov

However, the full spectrum of potential therapeutic applications for FFA2 modulation, particularly through the unique pharmacological actions of compounds like this compound, remains to be explored. This includes investigating its potential in other inflammatory conditions, metabolic disorders, and even neurological diseases where gut-brain axis signaling involving SCFAs and their receptors might play a role. Rigorous preclinical studies using selective FFA2 modulators are needed to validate these potential applications and identify specific disease contexts where targeting FFA2 could offer therapeutic benefit.

Development of Next-Generation FFA2/GPR43 Modulators Based on this compound Insights

The understanding gained from studying this compound's interaction with FFA2 provides a foundation for the rational design of novel and improved FFA2 modulators. This compound's ago-allosteric profile and its ability to induce sequential activation suggest that targeting allosteric or bitopic sites on FFA2 could offer advantages over traditional orthosteric ligands, potentially leading to improved selectivity, efficacy, or biased signaling profiles. nih.govresearchgate.netacs.org

Future research should leverage structural information, computational modeling, and high-throughput screening to develop next-generation FFA2 modulators. researchgate.netresearchgate.net This includes designing compounds that selectively target the allosteric site bound by this compound, developing bitopic ligands that interact with both orthosteric and allosteric sites, and exploring biased agonists that selectively activate specific downstream signaling pathways. The insights from this compound's complex pharmacology can guide the development of more sophisticated pharmacological tools and potential therapeutic candidates for FFA2-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-4-CMTB, and what analytical techniques are critical for confirming enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. Key analytical techniques include:

- Chiral HPLC : To separate enantiomers and quantify purity (retention time and peak area analysis) .

- NMR Spectroscopy : For structural confirmation, using chiral shift reagents or 2D NMR to resolve stereochemistry .

- Polarimetry : To measure optical rotation and validate enantiomeric excess .

Q. How can researchers design experiments to evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic dilutions (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Include vehicle controls and positive/negative controls .

- Cell-Based Assays : Select cell lines expressing target receptors (e.g., GPCRs) and measure downstream signaling (e.g., cAMP levels via ELISA) .

- Data Validation : Normalize results to baseline activity and account for plate-to-plate variability using Z’-factor analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published data to identify methodological discrepancies (e.g., assay conditions, buffer composition) .

- Replication Studies : Repeat key experiments under standardized protocols (e.g., pH, temperature, cell passage number) .

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Error Analysis : Report 95% confidence intervals for EC₅₀ values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical power (β ≥ 0.8) .

Q. How can researchers address ethical challenges in sharing this compound-related data involving human-derived samples?

- Methodological Answer :

- De-Identification : Remove all direct identifiers (e.g., patient IDs) and aggregate data to prevent re-identification .

- Consent Protocols : Include explicit clauses in IRB-approved forms for data reuse in secondary studies .

- Controlled Access : Use repositories with embargo options (e.g., EMBL-EBI) to balance openness and compliance with GDPR .

Data Management and Reporting

Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Metadata : Record batch numbers, solvent suppliers, and equipment calibration dates .

- FAIR Principles : Share raw data (e.g., HPLC chromatograms) in structured formats (e.g., .mzML for mass spectrometry) via repositories like Zenodo .

- Supplementary Materials : Provide step-by-step synthesis protocols in appendices, citing vendor-specific reagents (e.g., Sigma-Aldrich catalog numbers) .

Q. How should researchers handle conflicting results in stability studies of this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.